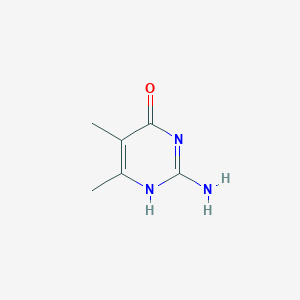

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Descripción general

Descripción

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It is known to be a metabolite of pirimicarb , suggesting that it may interact with similar targets and pathways. The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a metabolite of pirimicarb , it may be involved in similar biochemical pathways

Result of Action

As a metabolite of pirimicarb , it may have similar effects

Análisis Bioquímico

Biochemical Properties

2-Amino-5,6-dimethyl-4-hydroxypyrimidine plays a significant role in biochemical reactions, particularly as a metabolite of pirimicarb, a widely used insecticide . This compound interacts with several enzymes and proteins, including those involved in the metabolism of pyrimidines. For instance, it is known to interact with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidines . The nature of these interactions often involves the binding of 2-amino-5,6-dimethyl-4-hydroxypyrimidine to the active sites of these enzymes, influencing their activity and stability.

Cellular Effects

2-Amino-5,6-dimethyl-4-hydroxypyrimidine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in pyrimidine metabolism, leading to changes in the levels of key metabolites. Additionally, it has been shown to impact cellular signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of 2-amino-5,6-dimethyl-4-hydroxypyrimidine involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it may inhibit the activity of dihydropyrimidine dehydrogenase, resulting in altered pyrimidine catabolism. Additionally, 2-amino-5,6-dimethyl-4-hydroxypyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-5,6-dimethyl-4-hydroxypyrimidine can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that 2-amino-5,6-dimethyl-4-hydroxypyrimidine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-amino-5,6-dimethyl-4-hydroxypyrimidine vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues.

Metabolic Pathways

2-Amino-5,6-dimethyl-4-hydroxypyrimidine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism . It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase, influencing the catabolism of pyrimidines. These interactions can affect metabolic flux and the levels of various metabolites, including uracil and thymine.

Transport and Distribution

Within cells and tissues, 2-amino-5,6-dimethyl-4-hydroxypyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine is critical for its activity and function . This compound is often found in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism. Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications.

Actividad Biológica

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with amino and methyl substituents, contributing to its unique reactivity and biological interactions. Its molecular formula is , and it is classified under pyrimidine derivatives, which are known for various pharmacological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antiviral Activity

The compound has also been investigated for antiviral properties . Preliminary studies suggest that it may inhibit viral replication by interfering with specific viral enzymes or pathways. This activity positions it as a candidate for further exploration in antiviral drug development .

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with target proteins, potentially modulating their activity. Additionally, the compound may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests, supporting its potential use in treating bacterial infections.

Antiviral Mechanism Exploration

In another study focused on antiviral activity, the compound was tested against influenza virus strains. The findings revealed that it inhibited viral replication in cell cultures, likely through interference with viral polymerase activity. This underscores the need for further studies to elucidate the precise mechanisms involved .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methylpyrimidine | Lacks methyl at position 5 | Moderate antimicrobial properties |

| 2-Amino-5-methylpyrimidine | One methyl group | Limited antiviral activity |

| 2-Amino-5,6-dimethylpyrimidin-4-one | Two methyl groups and an amino group | Strong antimicrobial and antiviral activity |

This comparison highlights the unique position of this compound within its class of compounds due to its enhanced biological activities attributed to its specific structural features.

Propiedades

IUPAC Name |

2-amino-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRLAZEMYLHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192846 | |

| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3977-23-9 | |

| Record name | 2-Amino-5,6-dimethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3977-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3977-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYLISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5B3K9IJD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the structural characteristics of 2-Amino-5,6-dimethyl-4-hydroxypyrimidine?

A: 2-Amino-5,6-dimethyl-4-hydroxypyrimidine is a derivative of 4-hydroxypyrimidine, a class of molecules known to exhibit keto-enol tautomerization. [] This means the molecule can exist in two forms: a 1H-keto form and a 3H-keto form. Interestingly, while both forms can exist in solution, the solid state strongly favors the 3H-keto tautomer. []

Q2: How is 2-Amino-5,6-dimethyl-4-hydroxypyrimidine detected and quantified in biological samples?

A: Research indicates that 2-Amino-5,6-dimethyl-4-hydroxypyrimidine can be detected as a specific biomarker for exposure to certain carbamate pesticides. [] A multicomponent analytical procedure utilizing gas chromatography-mass spectrometry (GC-MS/MS) has been developed to quantify this compound along with other phenolic metabolites in human urine samples. [] This method involves enzymatic cleavage of conjugates, extraction, derivatization, and analysis using electron impact ionization and multiple reaction monitoring mode. []

Q3: Why is the ability of 2-Amino-5,6-dimethyl-4-hydroxypyrimidine to form adduct ions important?

A: Studies have shown that 2-Amino-5,6-dimethyl-4-hydroxypyrimidine readily forms adduct ions with solvents like methanol and acetonitrile during thermospray mass spectrometry. [] This characteristic is important for analytical detection and characterization. Understanding the adduct formation process can offer insights into the molecule's behavior in different solvent systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.